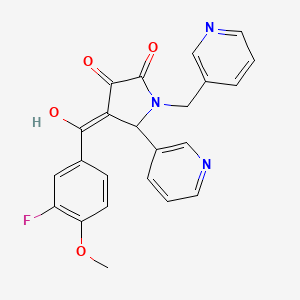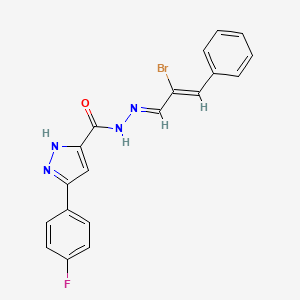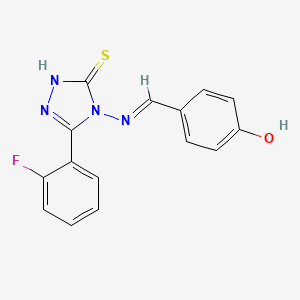![molecular formula C17H16Br2N2O3 B12003324 N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Preparation of 2-P-TOLYLOXY-ACETIC ACID: This can be achieved through the reaction of p-tolyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE: This intermediate can be prepared by bromination of 4-methoxybenzaldehyde using bromine in an appropriate solvent.
Formation of the Hydrazone: The final step involves the condensation of 2-P-TOLYLOXY-ACETIC ACID with 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized derivatives with various substituents replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems for organic transformations.
Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of bromine atoms.
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Incorporation into polymeric materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. In catalytic applications, it may facilitate the formation of reactive intermediates that drive the desired chemical transformation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZALDEHYDE)
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZINE
Uniqueness
The presence of both bromine atoms and a methoxy group in 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C17H16Br2N2O3 |
|---|---|
Peso molecular |
456.1 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-13(6-4-11)24-10-16(22)21-20-9-12-7-14(18)17(23-2)15(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
Clave InChI |
HCXHJNNIEHEPAI-AWQFTUOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)


![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)



![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12003311.png)

![6,12-Diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B12003327.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)

